2-Fluoro-6-nitropyridine

Beschreibung

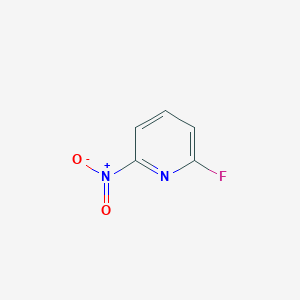

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-6-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2/c6-4-2-1-3-5(7-4)8(9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOVUZVTOYAYHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 2 Fluoro 6 Nitropyridine and Analog Reactivity

Elucidation of Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-fluoro-6-nitropyridine. This reaction generally proceeds through a stepwise addition-elimination mechanism. nih.govpearson.com The process is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, in this case, the carbon atom attached to the fluorine. pearson.com This attack leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the nitro group and the ring nitrogen atom. pearson.comwikipedia.org The aromaticity of the ring is temporarily broken in this intermediate. stackexchange.com The subsequent departure of the leaving group, fluoride (B91410), restores the aromaticity of the pyridine (B92270) ring, yielding the substituted product. wikipedia.org

The rate of SNAr reactions is influenced by several factors, including the nature of the solvent, the nucleophile, and the substituents on the aromatic ring. nih.gov Kinetic studies on analogous systems, such as 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) reacting with secondary amines, have shown linear Brønsted-type plots, indicating that the first step, the formation of the Meisenheimer complex, is the rate-determining step. researchgate.net For SNAr reactions, the leaving group ability often follows the order F > Cl ≈ Br > I, which is the reverse of the order seen in SN2 reactions. This is because the rate-determining step is the nucleophilic attack, not the departure of the leaving group. wikipedia.org

The electron-withdrawing nitro group plays a crucial role in activating the pyridine ring for nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex through resonance. wikipedia.org This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. wikipedia.org In this compound, the nitro group is para to the fluorine atom, providing significant activation.

Table 1: Factors Influencing SNAr Reactions of Nitropyridines

| Factor | Influence on Reaction Rate | Mechanistic Implication |

| Electron-withdrawing groups (e.g., -NO2) | Increase the rate of reaction. nih.gov | Stabilize the negatively charged Meisenheimer intermediate. wikipedia.org |

| Leaving Group | Fluoride is often a better leaving group than other halogens. wikipedia.org | The rate-determining step is the nucleophilic attack, not the cleavage of the C-LG bond. wikipedia.org |

| Nucleophile Basicity | A more basic nucleophile generally increases the reaction rate. | A change in mechanism from polar SNAr to single electron transfer (SET) can occur with highly basic nucleophiles. nih.gov |

| Solvent | The solvent can significantly affect the reaction rate. nih.gov | Proper understanding of solvent effects is crucial for modeling chemical reactivity. nih.gov |

Pathways of Radical Processes Involving Nitro(hetero)arenes

While polar SNAr mechanisms are common for nitro(hetero)arenes, radical pathways initiated by single-electron transfer (SET) have also been identified, particularly with strong nucleophiles or under specific reaction conditions like photochemical activation. nih.govnih.gov In a SET mechanism, an electron is transferred from the nucleophile to the nitroaromatic compound, generating a radical anion of the nitroarene and a radical cation of the nucleophile. nih.gov

For nitroarenes, the nitro group can act as a Lewis acid, enabling the molecule to accept an electron and form a stable radical anion. acs.org This process is a departure from the typical two-electron pathways seen in many organic reactions. nih.gov The formation of these radical intermediates can then lead to the final substitution product through a series of subsequent steps.

Research on the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with substituted anilines has demonstrated a change in mechanism from a polar SNAr pathway for less basic anilines to a SET pathway for more basic anilines. nih.gov This highlights the role of the nucleophile's electronic properties in dictating the reaction mechanism. Similarly, N-heterocyclic carbene-catalyzed reactions using electron-deficient nitrobenzenes have been shown to proceed via a SET event to initiate the reaction. nih.gov The reaction between 4-nitropyridine (B72724) 1-oxide and piperidine (B6355638) is accelerated by ultraviolet light, suggesting the involvement of an excited state and potentially radical intermediates. rsc.org

Table 2: Comparison of Polar SNAr and SET Mechanisms

| Feature | Polar SNAr Mechanism | Single Electron Transfer (SET) Mechanism |

| Initiation | Nucleophilic attack on the aromatic ring. pearson.com | Transfer of a single electron from the nucleophile to the nitroarene. nih.gov |

| Key Intermediate | Meisenheimer complex (anionic). wikipedia.org | Radical anion of the nitroarene and radical cation of the nucleophile. nih.gov |

| Nucleophile Requirement | Broad range of nucleophiles. | Often favored with more basic or electron-rich nucleophiles. nih.gov |

| Reaction Conditions | Typically thermal conditions. | Can be thermally or photochemically initiated. rsc.org |

Mechanistic Aspects of Nitro Group Reductions in Pyridine Systems

The reduction of the nitro group in pyridine systems is a fundamental transformation that provides access to amino-pyridines, which are important building blocks in medicinal chemistry and materials science. researchgate.net The reduction of a nitro group is a six-electron process that proceeds through several intermediates. nih.gov The common mechanistic pathway involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamino group, and finally to the amine. nih.gov

A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney nickel) and metal-based reductions (e.g., using Fe, Sn, or Zn in acidic media). masterorganicchemistry.comcommonorganicchemistry.com The choice of reagent can sometimes allow for the selective reduction of the nitro group in the presence of other reducible functional groups. commonorganicchemistry.com

The mechanism of catalytic hydrogenation is believed to involve the stepwise addition of hydrogen atoms to the nitro group on the catalyst surface. orientjchem.org In contrast, metal-based reductions in acidic media involve the transfer of electrons from the metal to the nitro group, with the acid providing the necessary protons for the formation of water as a byproduct. mdpi.com While lithium aluminium hydride can reduce aliphatic nitro compounds to amines, it tends to produce azo compounds with aromatic nitro compounds. commonorganicchemistry.com

Table 3: Common Reagents and Intermediates in Nitro Group Reduction

| Reagent/Method | Key Features | Intermediate Species |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Widely applicable for both aromatic and aliphatic nitro groups. commonorganicchemistry.com | Nitroso, Hydroxylamino nih.gov |

| Iron (Fe) in Acid | Mild conditions, can be selective in the presence of other reducible groups. commonorganicchemistry.com | Nitroso, Hydroxylamino nih.gov |

| Tin(II) Chloride (SnCl₂) | Mild method, tolerant of various functional groups. wikipedia.org | Nitroso, Hydroxylamino nih.gov |

| Zinc (Zn) in Acid | Mild conditions for the reduction to amines. commonorganicchemistry.com | Nitroso, Hydroxylamino nih.gov |

Regiochemical Control and Stereoelectronic Effects in Pyridine Functionalization

The regioselectivity of nucleophilic aromatic substitution on the pyridine ring is governed by stereoelectronic effects. In the case of pyridine and its derivatives, nucleophilic attack is strongly favored at the positions ortho (C2, C6) and para (C4) to the ring nitrogen atom. stackexchange.comquora.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance. stackexchange.com When the nucleophile attacks at the C2 or C4 position, one of the resonance structures of the intermediate places the negative charge directly on the nitrogen atom, which is a significant stabilizing contribution. stackexchange.com Attack at the C3 or C5 position does not allow for this type of stabilization, making the corresponding intermediate less stable and the reaction less favorable. stackexchange.com

In this compound, both the C2 and C6 positions are activated by the ring nitrogen. The presence of the fluorine at C2 and the nitro group at C6 further influences the reactivity. The nitro group, being a strong electron-withdrawing group, significantly enhances the electrophilicity of the ring, particularly at the positions ortho and para to it. In this molecule, the fluorine atom is at a position that is both ortho to the nitrogen and para to the nitro group, making it highly susceptible to nucleophilic displacement.

Table 4: Regioselectivity in Nucleophilic Attack on Pyridine

| Position of Attack | Stability of Intermediate | Explanation |

| C2 / C6 (ortho) | More Stable | Negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance. stackexchange.comquora.com |

| C4 (para) | More Stable | Negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance. stackexchange.comquora.com |

| C3 / C5 (meta) | Less Stable | The negative charge in the intermediate cannot be delocalized onto the nitrogen atom through resonance. stackexchange.com |

Advanced Applications of 2 Fluoro 6 Nitropyridine in Chemical Synthesis

Role as a Key Building Block in Complex Molecule Synthesis

2-Fluoro-6-nitropyridine serves as a foundational building block for constructing more intricate molecular architectures. Its utility stems from the predictable and efficient displacement of the fluoride (B91410) ion by various nucleophiles, a reaction that forms the basis for its incorporation into larger molecules. This process allows medicinal chemists to append complex side chains or merge the pyridine (B92270) core with other cyclic systems.

For instance, the synthesis of substituted aminopyridines, which are prevalent motifs in pharmaceuticals, can be readily achieved. The reaction of this compound with primary or secondary amines leads to the formation of N-substituted 6-nitropyridin-2-amines. The nitro group in the resulting product can then be chemically modified, typically reduced to an amino group, which provides another handle for further functionalization, such as amide bond formation or diazotization. This sequential functionalization strategy is a cornerstone of combinatorial chemistry and drug discovery, enabling the creation of large libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov

Synthetic Pathways to Fluorinated Heterocycles and Diverse Derivatives

The reactivity of this compound opens up numerous synthetic avenues to a diverse range of fluorinated heterocycles and other derivatives. The SNAr reaction is not limited to nitrogen nucleophiles; oxygen-based nucleophiles (like alcohols and phenols) and sulfur-based nucleophiles (like thiols) also react efficiently to yield the corresponding ethers and thioethers.

Classic synthetic methods for preparing fluoropyridines often involve harsh conditions or hazardous intermediates, such as the Balz–Schiemann reaction. acs.org However, using nitropyridine precursors offers a milder alternative. The fluorodenitration of nitropyridines, for example, can be achieved under gentle conditions using reagents like tetrabutylammonium (B224687) fluoride. acs.org Conversely, starting with this compound allows for the synthesis of other heterocyclic systems. The subsequent reduction of the nitro group and intramolecular cyclization reactions can lead to the formation of fused bicyclic systems, such as imidazo[4,5-b]pyridines, which are of significant interest in medicinal chemistry. nih.gov

The hydrogenation of the pyridine ring itself provides a pathway to fluorinated piperidines, which are highly sought-after motifs in drug development due to their favorable physicochemical properties. nih.gov A cis-selective hydrogenation of a fluoropyridine precursor can yield the corresponding fluorinated piperidine (B6355638), demonstrating a route from a flat aromatic system to a three-dimensional saturated heterocycle. nih.gov

| Precursor | Reagent/Condition | Product Type | Reference |

| This compound | R-NH₂ | N-substituted 6-nitropyridin-2-amine | nih.gov |

| This compound | R-OH / Base | 2-Alkoxy-6-nitropyridine | cdnsciencepub.com |

| This compound | R-SH / Base | 2-(Alkylthio)-6-nitropyridine | nih.gov |

| Substituted Fluoropyridine | Heterogeneous Palladium Catalyst / H₂ | Fluorinated Piperidine | nih.gov |

Applications in Medicinal Chemistry and Pharmaceutical Research

Nitropyridines are established precursors in the synthesis of a wide range of bioactive molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties. doaj.org The unique electronic properties conferred by the fluoro and nitro groups make this compound a particularly valuable intermediate in this field.

The pyridine nucleus is a privileged structure in drug design, and its derivatives are components of numerous approved pharmaceuticals. nih.gov this compound is an ideal starting material for creating analogues of existing drugs or novel chemical entities. For example, it can be used in the synthesis of potent kinase inhibitors. The synthesis of AZD7648, a selective DNA-dependent protein kinase inhibitor, utilized 2-amino-4-methyl-5-nitropyridine (B42881) as a starting compound, highlighting the importance of the nitropyridine scaffold in generating complex, biologically active agents. nih.gov Similarly, 2,6-dichloro-3-nitropyridine (B41883) has been used as a key intermediate in the synthesis of a p70S6Kβ kinase inhibitor. nih.gov The reactivity of this compound allows for analogous synthetic strategies, where the fluorine is displaced by a key amine fragment of a target bioactive molecule.

The development of PET imaging agents often requires the incorporation of a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F). researchgate.net The synthesis of these tracers involves a late-stage radiofluorination step. Nitropyridine derivatives are excellent precursors for this reaction because the electron-withdrawing nitro group facilitates nucleophilic substitution with [¹⁸F]fluoride. snmjournals.orgnih.gov

While this compound is the non-radioactive product, its synthesis highlights the principles used in radiolabeling. For the preparation of an ¹⁸F-labeled tracer, a suitable precursor, such as 2-trimethylammonium-6-nitropyridine or 2-chloro-6-nitropyridine (B1362072), would be reacted with [¹⁸F]fluoride. The pyridine core is often chosen over a benzene (B151609) ring to reduce the lipophilicity of the final radiotracer, which can improve its pharmacokinetic properties for brain imaging. snmjournals.org The fast kinetics of radiofluorination on pyridine rings make them ideal scaffolds for PET tracer development. snmjournals.org This methodology has been applied to create a variety of ¹⁸F-labeled pyridinyl compounds for imaging targets such as opioid receptors and bombesin (B8815690) receptors. nih.govmdpi.com

Potential in Catalysis and Materials Science Applications

Beyond pharmaceuticals, pyridine derivatives find applications in materials science and catalysis. nih.gov The functional groups of this compound offer potential for its use in these areas. The pyridine nitrogen atom can coordinate with metal ions, making it a candidate for incorporation into ligands for catalytic complexes. The reactivity of the fluoro and nitro groups allows for the molecule to be covalently incorporated into larger structures like polymers.

For example, the nucleophilic displacement of the fluoride can be used to attach the nitropyridine moiety to a polymer backbone or to create a monomer for polymerization reactions. Subsequent chemical transformations of the nitro group could then be used to cross-link the material or modify its electronic properties. While specific applications of this compound in these fields are not yet widely reported, the fundamental reactivity of the compound and the known utility of nitropyridines suggest significant potential for its future use in the design of novel catalysts and functional materials. doaj.org

Advanced Analytical Techniques in the Study of 2 Fluoro 6 Nitropyridine

Spectroscopic Characterization Methods (e.g., NMR, FTIR, UV-Vis)

Spectroscopic techniques are indispensable for the elucidation of the molecular structure of 2-Fluoro-6-nitropyridine. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in this compound. Both ¹H and ¹³C NMR are utilized to map the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the pyridine (B92270) ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the nitro group and the fluorine atom. The proton adjacent to the nitro group would likely appear at the most downfield position.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The spectrum is characterized by several key absorption bands.

The most prominent peaks would be the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically observed in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The C-F bond stretching vibration usually appears as a strong band in the 1250-1020 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring will produce a series of bands in the 1600-1400 cm⁻¹ range. For instance, in related nitropyridine compounds like 2-amino-5-nitropyridine (B18323) pentaborate, N-H and C-H stretching vibrations are observed in the 3400-3100 cm⁻¹ region. researchgate.net

Interactive Data Table: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |

| Symmetric NO₂ Stretch | 1360 - 1300 | Strong |

| Aromatic C=C/C=N Stretch | 1600 - 1400 | Medium-Strong |

| C-F Stretch | 1250 - 1020 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the conjugated pyridine ring and the nitro group, a strong chromophore, will result in characteristic absorption bands in the UV-Vis spectrum. Typically, aromatic nitro compounds exhibit strong absorptions due to π → π* and n → π* transitions. The exact wavelength of maximum absorbance (λmax) would be influenced by the solvent used for the analysis.

Chromatographic Separation and Purity Assessment (e.g., HPLC, Radio-TLC)

Chromatographic methods are essential for separating this compound from reaction mixtures and for accurately determining its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a standard approach. Detection is typically carried out using a UV detector set at a wavelength where the compound exhibits strong absorbance. The purity is determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram. For related compounds, purity is often reported as >98.0% (GC), indicating gas chromatography can also be a suitable technique. tcichemicals.com

Radio-Thin-Layer Chromatography (Radio-TLC)

When this compound is synthesized with a radioactive label, for instance, for use in radiopharmaceutical development, Radio-TLC is a crucial analytical tool. It is used to monitor the progress of radiolabeling reactions and to assess the radiochemical purity of the final product. The technique involves spotting the reaction mixture on a TLC plate, developing the plate with an appropriate solvent system, and then scanning the plate with a radioactivity detector. This allows for the quantification of the different radioactive species present.

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is a powerful technique that provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. When this compound is analyzed by MS, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (142.09 g/mol ).

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for aromatic nitro compounds involve the loss of the nitro group (NO₂) or a nitro radical (•NO₂), as well as the loss of nitric oxide (NO) followed by carbon monoxide (CO). The presence of fluorine would also influence the fragmentation. The interpretation of these fragments helps to confirm the connectivity of the atoms within the molecule. For example, in many aromatic compounds, a strong molecular ion peak is observed due to the stability of the aromatic ring. libretexts.org

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Formula | Predicted m/z |

| [M]⁺ | [C₅H₃FN₂O₂]⁺ | 142 |

| [M - NO]⁺ | [C₅H₃FN₂O]⁺ | 112 |

| [M - NO₂]⁺ | [C₅H₃FN]⁺ | 96 |

| [M - CO - NO]⁺ | [C₄H₃FN₂]⁺ | 84 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Fluoro-6-nitropyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nitration and fluorination steps. For example, nitration of pyridine derivatives followed by fluorination via halogen exchange (e.g., using KF or HF). Reaction temperature, choice of catalyst (e.g., CuCl₂ for fluorination), and solvent polarity critically impact yield and purity. Optimizing stoichiometry and reaction time minimizes byproducts like 3-nitro isomers .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine substitution patterns; chemical shifts near -60 ppm indicate aromatic fluorine.

- ¹H NMR : Distinguishes nitro and fluorine groups via coupling constants (e.g., JH-F ~8–12 Hz).

- IR Spectroscopy : Confirms nitro groups (asymmetric NO₂ stretch ~1530 cm⁻¹) and C-F bonds (~1250 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peaks (m/z ~156) and fragmentation patterns validate structure .

Q. How is this compound utilized as an intermediate in pharmaceutical research?

- Methodological Answer : The compound serves as a precursor for drug candidates via nucleophilic aromatic substitution (e.g., replacing fluorine with amines or thiols) or coupling reactions (Suzuki-Miyaura for biaryl systems). Its electron-deficient pyridine ring enhances reactivity in cross-coupling steps for kinase inhibitor synthesis .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the reactivity of this compound in substitution reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311G**) model electron density, Fukui indices, and frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, the nitro group directs electrophilic attack to the 4-position, while fluorine’s inductive effect stabilizes transition states. Hybrid functionals incorporating exact exchange improve accuracy for nitro-containing systems .

Q. What strategies resolve contradictions in reported reaction outcomes involving this compound?

- Methodological Answer :

- Replicate Conditions : Ensure identical solvent, temperature, and catalyst batches (e.g., trace moisture in DMF can alter nitration pathways).

- Analytical Validation : Use HPLC or GC-MS to quantify byproducts (e.g., 3-nitro isomers) and adjust purification protocols.

- Mechanistic Studies : Isotopic labeling (¹⁵N-nitration) or in-situ FTIR tracks intermediate formation to identify divergent pathways .

Q. What are the challenges in optimizing regioselective functionalization of this compound?

- Methodological Answer : Steric hindrance from the nitro group limits substitution at the 4-position. Strategies include:

- Directing Groups : Temporary protection of the nitro group (e.g., Boc) to steer reactivity.

- Metal Catalysis : Pd-mediated C-H activation at the 4-position under mild conditions.

- Solvent Effects : Polar aprotic solvents (DMSO) enhance nitro group activation for nucleophilic attack .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors.

- Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste. Thermal decomposition releases toxic NOₓ gases; avoid open flames .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.